molecular formula C21H24N2O6S B6504782 methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate CAS No. 1396760-74-9

methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate

Cat. No.: B6504782
CAS No.: 1396760-74-9
M. Wt: 432.5 g/mol
InChI Key: XUCICIBLHTYULA-UHFFFAOYSA-N
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Description

Methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate is a compound with intriguing chemical properties and potential applications in various scientific fields. It possesses unique structural features that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-(aminosulfonyl)benzoic acid with 3-(phenylcarbamoyloxy)cyclohexylamine under controlled conditions. The reaction mixture is often treated with methylating agents like methyl iodide or dimethyl sulfate to yield the desired product. Conditions such as temperature, solvent, and reaction time play crucial roles in achieving high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimization of the synthetic route to enhance efficiency and reduce costs. Techniques like continuous flow chemistry, automated synthesis, and advanced purification methods could be employed to achieve large-scale production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can be utilized to modify the compound's structure and properties.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize specific functional groups within the compound.

  • Reduction: Catalytic hydrogenation or metal hydride reagents (e.g., lithium aluminum hydride) can be employed to reduce certain bonds within the molecule.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxyl or carboxyl derivatives, while reduction could result in the formation of amines or alcohols. Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate has numerous scientific research applications:

  • Chemistry: Used as a starting material or intermediate for the synthesis of more complex molecules. It is valuable for studying reaction mechanisms and exploring new synthetic methodologies.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Researchers may use it to develop new drugs or biochemical probes.

  • Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties. Clinical studies may explore its efficacy and safety for various medical conditions.

  • Industry: Utilized in the development of specialty chemicals, coatings, or polymers. Its unique structure can impart desirable properties to industrial products.

Mechanism of Action

The mechanism by which methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist. The precise mechanism would depend on the context of its application and the biological or chemical systems involved.

Comparison with Similar Compounds

Several compounds are similar to methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate in structure and function. These include:

  • Methyl 4-(sulfamoyl)benzoate: Lacks the cyclohexyl group but shares the core benzoate and sulfamoyl functionalities.

  • 4-({3-[(Phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoic acid: Similar structure, differing by the presence of a carboxylic acid group instead of the ester moiety.

  • **Phen

Properties

IUPAC Name

methyl 4-[[3-(phenylcarbamoyloxy)cyclohexyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-28-20(24)15-10-12-19(13-11-15)30(26,27)23-17-8-5-9-18(14-17)29-21(25)22-16-6-3-2-4-7-16/h2-4,6-7,10-13,17-18,23H,5,8-9,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCICIBLHTYULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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